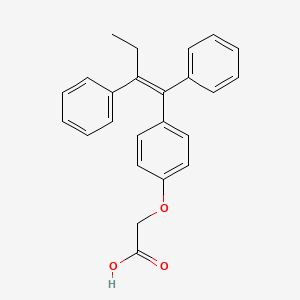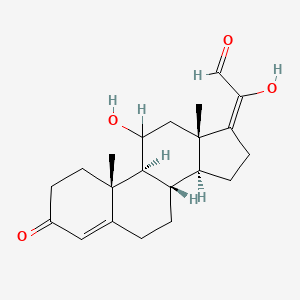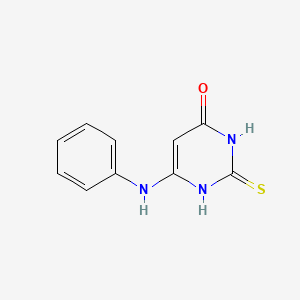
EBELACTONE B
Overview
Description
Ebelactone B is a naturally occurring compound produced by the actinomycete Streptomyces aburaviensis . It is a member of the β-lactone family, characterized by a four-membered lactone ring. This compound is known for its potent inhibitory activity against esterases, lipases, and other enzymes . This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ebelactone B can be synthesized through various approaches. One notable method involves the use of three key fragments: an aldehyde, an allenylsilane, and another aldehyde . These fragments are sequentially coupled, with stereochemistry controlled by highly stereoselective reactions such as enolate methylations and hydroboration . The final steps involve the removal of superfluous groups and the formation of the β-lactone ring .
Industrial Production Methods
Industrial production of this compound typically involves fermentation using Streptomyces aburaviensis . The fermentation broth is extracted, and the compound is purified using chromatographic techniques . This method leverages the natural biosynthetic pathways of the microorganism to produce this compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
Ebelactone B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: The lactone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted lactones.
Scientific Research Applications
Ebelactone B has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying β-lactone chemistry and enzyme inhibition.
Biology: Investigated for its role in microbial communication and quorum sensing.
Medicine: Potential therapeutic agent for treating diseases involving esterases and lipases.
Industry: Used in the development of enzyme inhibitors for industrial processes.
Mechanism of Action
Ebelactone B exerts its effects by inhibiting enzymes such as esterases and lipases . It forms a covalent bond with the active site serine residue of the enzyme, leading to irreversible inhibition . This mechanism involves the formation of a stable acyl-enzyme intermediate, which prevents the enzyme from catalyzing its substrate .
Comparison with Similar Compounds
Similar Compounds
Ebelactone A: Another β-lactone produced by Streptomyces aburaviensis with similar enzyme inhibitory activity.
Lipstatin: A β-lactone known for its potent inhibition of pancreatic lipase.
Hymeglusin: A β-lactone that inhibits HMG-CoA synthase, an enzyme in the mevalonate pathway.
Uniqueness of Ebelactone B
This compound is unique due to its specific inhibitory activity against a broad range of esterases and lipases . Its structural features, such as the presence of multiple hydroxyl groups and a hydrophobic tail, contribute to its potent biological activity . Additionally, its ability to modulate the mTOR pathway distinguishes it from other β-lactones .
Properties
IUPAC Name |
3-ethyl-4-[(E)-9-hydroxy-4,6,8,10-tetramethyl-7-oxododec-4-en-2-yl]oxetan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O4/c1-8-13(4)18(22)16(7)19(23)14(5)10-12(3)11-15(6)20-17(9-2)21(24)25-20/h10,13-18,20,22H,8-9,11H2,1-7H3/b12-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBMQQNYLCPCHS-ZRDIBKRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(OC1=O)C(C)CC(=CC(C)C(=O)C(C)C(C(C)CC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1C(OC1=O)C(C)C/C(=C/C(C)C(=O)C(C)C(C(C)CC)O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76808-15-6 | |
| Record name | EBELACTONE B | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335651 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,3S,4R)-N-Octanoyl-1-[(alpha-D-galactopyranosyl)oxy]-2-amino-octadecane-3,4-diol](/img/structure/B1230799.png)
![N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,2-dihydroquinazolin-3-yl]carbamic acid ethyl ester](/img/structure/B1230800.png)
![4-CHLORO-N-[3-(4-FLUOROPHENYL)-5-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZAMIDE](/img/structure/B1230803.png)










